
1-(Anthracen-1-yl)-2,4,6-trimethylpyridin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Anthracen-1-yl)-2,4,6-trimethylpyridin-1-ium is a chemical compound that features an anthracene moiety attached to a pyridinium ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Anthracen-1-yl)-2,4,6-trimethylpyridin-1-ium typically involves the reaction of anthracene derivatives with pyridinium salts under specific conditions. One common method includes the use of acetyl chloride and antimony pentachloride in dichloromethane as a solvent. The reaction is carried out at low temperatures (0-5°C) and then allowed to proceed at room temperature for an extended period (e.g., 40 hours) to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(Anthracen-1-yl)-2,4,6-trimethylpyridin-1-ium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce anthracene-based alcohols.
Aplicaciones Científicas De Investigación
1-(Anthracen-1-yl)-2,4,6-trimethylpyridin-1-ium has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in various assays.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of organic electronic materials and as a component in light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism by which 1-(Anthracen-1-yl)-2,4,6-trimethylpyridin-1-ium exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to intercalate into DNA, affecting gene expression and cellular processes. Additionally, its ability to generate reactive oxygen species (ROS) under certain conditions contributes to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Anthracene: A tricyclic aromatic hydrocarbon with similar structural features.
1-(Anthracen-1-yl)ethanone: A derivative of anthracene with a ketone functional group.
2-Acetylanthracene: Another anthracene derivative with an acetyl group at a different position.
Uniqueness
1-(Anthracen-1-yl)-2,4,6-trimethylpyridin-1-ium is unique due to the presence of the pyridinium ring, which imparts distinct chemical and physical properties. This structural feature enhances its solubility, stability, and reactivity compared to other anthracene derivatives.
Propiedades
Número CAS |
81020-82-8 |
|---|---|
Fórmula molecular |
C22H20N+ |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
1-anthracen-1-yl-2,4,6-trimethylpyridin-1-ium |
InChI |
InChI=1S/C22H20N/c1-15-11-16(2)23(17(3)12-15)22-10-6-9-20-13-18-7-4-5-8-19(18)14-21(20)22/h4-14H,1-3H3/q+1 |
Clave InChI |
PPUWWLLLMHGBRP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=[N+](C(=C1)C)C2=CC=CC3=CC4=CC=CC=C4C=C32)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl 2-cyano-3-[(trimethylsilyl)oxy]but-2-enedioate](/img/structure/B14416643.png)
![Silane, (1,1-dimethylethyl)dimethyl[(1-methylene-2-propenyl)oxy]-](/img/structure/B14416648.png)
![2-{[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]methyl}oxirane](/img/structure/B14416663.png)
![5-([1,1'-Biphenyl]-4-yl)-2-(3-methylphenyl)-1,3-oxazole](/img/structure/B14416671.png)
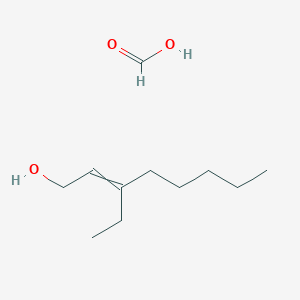
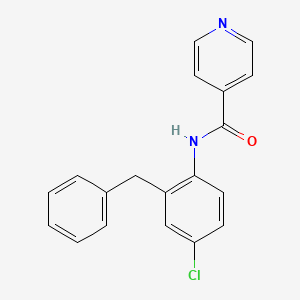
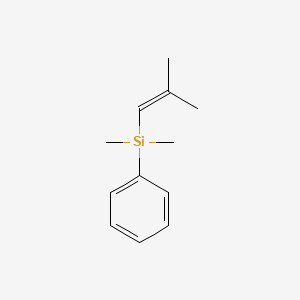
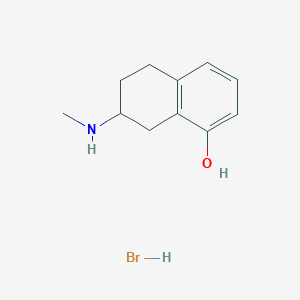
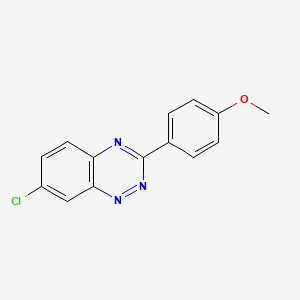
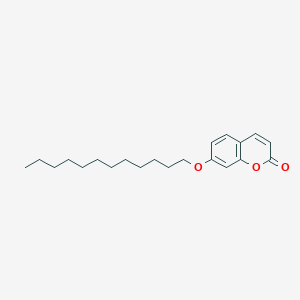
![2-{6-[4-(Dimethylamino)phenyl]hexa-1,3,5-trien-1-YL}-3-ethylnaphtho[2,1-D][1,3]thiazol-3-ium perchlorate](/img/structure/B14416723.png)
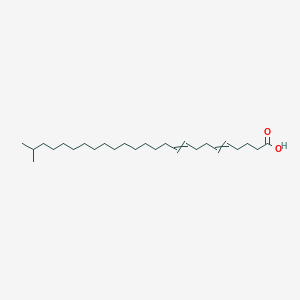
![1-{3-[(7H-Purin-6-yl)sulfanyl]propyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14416738.png)

